2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine
CAS No.: 115581-31-2
Cat. No.: VC21367248
Molecular Formula: C12H12ClN3O
Molecular Weight: 249.69g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115581-31-2 |
---|---|
Molecular Formula | C12H12ClN3O |
Molecular Weight | 249.69g/mol |
IUPAC Name | 2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine |
Standard InChI | InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) |
Standard InChI Key | URYHJKZKECLILE-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl |
Canonical SMILES | COC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl |
Introduction
2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is a heterocyclic aromatic compound belonging to the class of pyrimidine derivatives. It features a chlorinated pyrimidine ring substituted with a methoxybenzyl group, which enhances its potential biological activity. Pyrimidine derivatives are significant in medicinal chemistry due to their diverse pharmacological properties and ability to interact with various biological targets .
Synthesis Methods
The synthesis of 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine involves various organic synthesis techniques. Common starting materials include malononitrile, methanol, cyanamide, and other reagents to construct the pyrimidine framework and introduce the desired substituents. The synthesis requires careful control of reaction conditions such as temperature, pH, and molar ratios of reactants to prevent side reactions.
Potential Applications
2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine has potential applications in the fields of antineoplastic and antiviral agents. In vitro studies have shown that compounds with similar structures possess significant inhibitory effects on various cancer cell lines and viral infections.
Mechanism of Action
The mechanism of action for this compound is primarily linked to its interaction with biological targets, such as enzymes or receptors involved in cellular signaling pathways. Its ability to inhibit specific biological processes makes it a candidate for therapeutic applications.
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